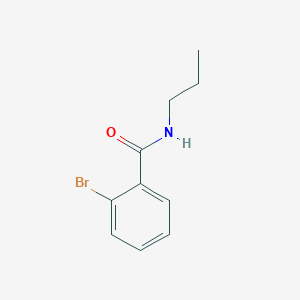

2-bromo-N-propylbenzamide

Übersicht

Beschreibung

2-bromo-N-propylbenzamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.121. It is a solid substance at room temperature1.

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 2-bromo-N-propylbenzamide in the available resources.Molecular Structure Analysis

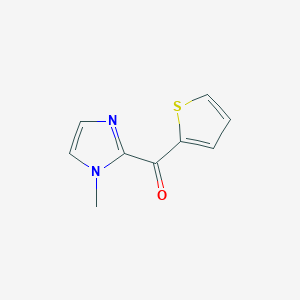

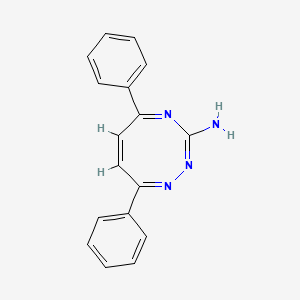

The molecular structure of 2-bromo-N-propylbenzamide consists of a benzamide core with a bromine atom attached to the second carbon of the benzene ring and a propyl group attached to the nitrogen of the amide group1.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-bromo-N-propylbenzamide in the available resources.Physical And Chemical Properties Analysis

2-bromo-N-propylbenzamide is a solid substance at room temperature1. It has a molecular weight of 242.121. The density of this compound is 1.352g/cm32. It has a boiling point of 342.9°C at 760 mmHg2.Wissenschaftliche Forschungsanwendungen

Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives :

- Researchers synthesized novel non-peptide CCR5 antagonist benzamide derivatives, including compounds similar to 2-bromo-N-propylbenzamide. These compounds were tested for biological activity, indicating potential uses in therapeutic contexts (Bi, 2015).

Inhibition of Photosynthetic Electron Transport :

- Certain bromo-benzamide derivatives, similar in structure to 2-bromo-N-propylbenzamide, have been found to inhibit photosynthetic electron transport (PET). This inhibition is linked to the compound's lipophilicity and the electronic properties of substituents, suggesting applications in studying and potentially regulating photosynthesis (Kráľová et al., 2013).

Antidiabetic Potential through PPARα/γ Dual Activation :

- Benzamide derivatives, including those related to 2-bromo-N-propylbenzamide, demonstrated potential as antidiabetic agents through dual activation of PPARα and PPARγ. This finding suggests a possible application in the treatment of type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Advancement in Palladium-Catalyzed Cross-Coupling Conditions :

- Research shows the use of bromo-benzaldehyde derivatives, which are structurally similar to 2-bromo-N-propylbenzamide, in the synthesis of biologically and medicinally relevant compounds under palladium-catalyzed conditions. This indicates their utility in complex chemical syntheses (Ghosh & Ray, 2017).

Synthesis and Evaluation of Sigma2-Receptor Ligands :

- Bromo-benzamide compounds have been synthesized and evaluated for their affinity and selectivity for the sigma2-receptor, important in identifying proliferating tumor cells. This suggests potential applications in tumor imaging and diagnostics (Rowland et al., 2006).

Regioselective Synthesis of Arylbenzoxazoles and Arylbenzothiazoles :

- Studies on the regioselective synthesis of arylbenzoxazoles from N-arylbenzamides, which include compounds similar to 2-bromo-N-propylbenzamide, have shown potential applications in pharmaceutical development, including for treatments of Duchenne muscular dystrophy and Alzheimer's disease (Henry et al., 2020).

Safety And Hazards

The safety data sheet for 2-bromo-N-propylbenzamide indicates that it is harmful by inhalation, in contact with skin, and if swallowed3. In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation occurs3. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if eye irritation persists3. In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing3. If ingested, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention3.

Zukünftige Richtungen

There is currently no specific information available on the future directions of 2-bromo-N-propylbenzamide. However, given its chemical structure, it could potentially be used in various chemical reactions and could serve as a building block in the synthesis of more complex molecules.

Eigenschaften

IUPAC Name |

2-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIZYPMLUVRLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405275 | |

| Record name | 2-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-propylbenzamide | |

CAS RN |

346695-08-7 | |

| Record name | 2-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)

![3-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1365871.png)

![2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1365874.png)

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)